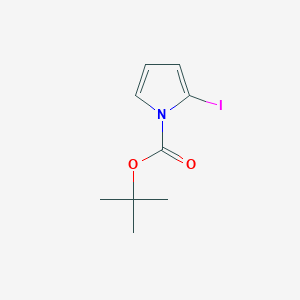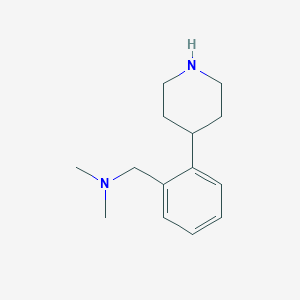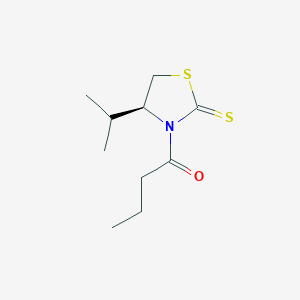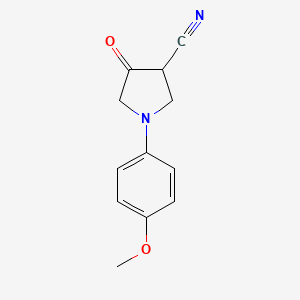
1H-Pyrrole-1-carboxylic acid, 2-iodo-, 1,1-dimethylethyl ester
Vue d'ensemble
Description
1H-Pyrrole-1-carboxylic acid, 2-iodo-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C9H12INO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom The compound is characterized by the presence of an iodine atom at the 2-position and a tert-butyl ester group at the 1-position of the pyrrole ring
Méthodes De Préparation
The synthesis of 1H-Pyrrole-1-carboxylic acid, 2-iodo-, 1,1-dimethylethyl ester typically involves the iodination of a pyrrole derivative followed by esterification. One common synthetic route is as follows:
Iodination: The starting material, 1H-pyrrole-1-carboxylic acid, is treated with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the 2-position.
Esterification: The resulting 2-iodo-1H-pyrrole-1-carboxylic acid is then reacted with tert-butyl alcohol in the presence of a dehydrating agent, such as dicyclohexylcarbodiimide (DCC), to form the tert-butyl ester.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
1H-Pyrrole-1-carboxylic acid, 2-iodo-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 2-position can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions. For example, a reaction with an amine in the presence of a palladium catalyst can yield the corresponding 2-amino derivative.
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dicarboxylic acid derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions with amines yield 2-amino-1H-pyrrole derivatives, while oxidation reactions produce pyrrole-2,5-dicarboxylic acids.
Applications De Recherche Scientifique
1H-Pyrrole-1-carboxylic acid, 2-iodo-, 1,1-dimethylethyl ester has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential drug candidates. Its derivatives have been investigated for their anticancer, antiviral, and antimicrobial properties.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules
Material Science: Derivatives of this compound are explored for their potential use in the development of novel materials, such as conductive polymers and organic semiconductors.
Mécanisme D'action
The mechanism of action of 1H-Pyrrole-1-carboxylic acid, 2-iodo-, 1,1-dimethylethyl ester depends on its specific application. In medicinal chemistry, its derivatives may exert their effects by interacting with specific molecular targets, such as enzymes or receptors. For example, a derivative designed as an anticancer agent may inhibit a key enzyme involved in cell proliferation, leading to the suppression of tumor growth. The exact molecular pathways involved can vary widely and are typically elucidated through detailed biochemical and pharmacological studies.
Comparaison Avec Des Composés Similaires
1H-Pyrrole-1-carboxylic acid, 2-iodo-, 1,1-dimethylethyl ester can be compared with other pyrrole derivatives, such as:
1H-Pyrrole-1-carboxylic acid, 2-bromo-, 1,1-dimethylethyl ester: Similar in structure but with a bromine atom instead of iodine. The reactivity and applications may differ due to the different halogen atom.
1H-Pyrrole-1-carboxylic acid, 2-chloro-, 1,1-dimethylethyl ester: Contains a chlorine atom at the 2-position. Chlorine is less reactive than iodine, which can affect the compound’s reactivity in substitution reactions.
1H-Pyrrole-1-carboxylic acid, 2-fluoro-, 1,1-dimethylethyl ester: Fluorine is the smallest halogen and has unique electronic properties, which can influence the compound’s behavior in chemical reactions.
Propriétés
IUPAC Name |
tert-butyl 2-iodopyrrole-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12INO2/c1-9(2,3)13-8(12)11-6-4-5-7(11)10/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDLXSUSPJPTNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC=C1I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301233863 | |
| Record name | 1,1-Dimethylethyl 2-iodo-1H-pyrrole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301233863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117657-39-3 | |
| Record name | 1,1-Dimethylethyl 2-iodo-1H-pyrrole-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117657-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 2-iodo-1H-pyrrole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301233863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-4-chloro-9H-pyrido[2,3-b]indole](/img/structure/B3217147.png)


![(1S)-2-bromo-1-[4-(4-bromophenyl)phenyl]ethan-1-ol](/img/structure/B3217165.png)



![Bicyclo[1.1.1]pentane-1-carbaldehyde](/img/structure/B3217190.png)


![2-[2-(4-Hydroxyphenyl)phenyl]acetic acid](/img/structure/B3217235.png)

![alpha-D-Galactopyranoside, 4-nitrophenyl 2-(acetylamino)-2-deoxy-3-O-[3,4,6-tri-O-acetyl-2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-beta-D-glucopyranosyl]-](/img/structure/B3217250.png)
![N-(2-phenylethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B3217252.png)
